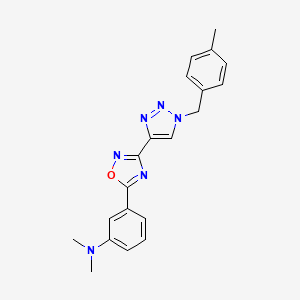

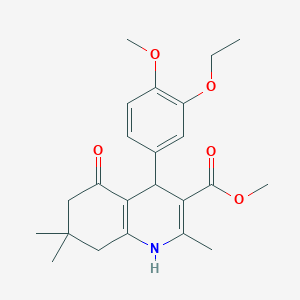

N,N-dimethyl-3-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines are a class of organic compounds that contain a nitrogen atom with a lone pair of electrons. They can be classified as primary, secondary, or tertiary based on the number of organic substituents directly attached to the nitrogen . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they are known for their diverse biological activities. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the amine part could be introduced through a reaction with an alkyl halide, while the triazole and oxadiazole rings could be formed through cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the different rings and functional groups contributing to its overall shape and properties. The presence of the nitrogen atoms in the rings would likely make the compound somewhat polar, while the alkyl groups would provide some hydrophobic character .Chemical Reactions Analysis

Amines, triazoles, and oxadiazoles can all participate in a variety of chemical reactions. Amines can act as bases, nucleophiles, or ligands in coordination compounds. Triazoles can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens. Oxadiazoles can react at the carbon or nitrogen atoms, or at the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might be a solid or a liquid at room temperature, depending on the strength of the intermolecular forces. Its solubility in water and other solvents would depend on its polarity .Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds involves the synthesis of novel chemical structures through reactions involving anilines and various chemical groups, leading to the development of new materials with potential applications in drug discovery, material science, and organic synthesis. For instance, studies have explored the synthesis of novel triazepines, pyrimidines, and azoles using aniline derivatives, demonstrating the versatility of anilines in creating biologically active compounds with good antifungal activity (Khodairy, Ali, & El-wassimy, 2016).

Catalysis and Chemical Reactions

Aniline derivatives have been employed as catalysts in various chemical reactions, including C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions. Such studies highlight the role of N-heterocyclic carbene ligands in homogeneous catalysis, presenting avenues for efficient and environmentally friendly chemical processes (Donthireddy, Illam, & Rit, 2020).

Antimicrobial and Biological Activities

Compounds with oxadiazole and triazole functionalities have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of such compounds in developing new antimicrobial agents, with certain derivatives showing moderate to good activities against various bacterial and fungal strains. This suggests a promising area of research for the development of new therapeutics (Jadhav, Raundal, Patil, & Bobade, 2017).

Material Science Applications

In material science, aniline derivatives have been explored for the synthesis of novel materials with specific functionalities, such as disulfide-containing aniline for copolymerization. These materials exhibit redox activities, suggesting applications in electronic devices, sensors, and advanced materials engineering (Cho, Sato, Takeoka, & Tsuchida, 2001).

Mechanism of Action

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in the target’s function, which can result in various physiological effects .

Biochemical Pathways

It’s known that compounds of this nature can affect various biochemical pathways, leading to downstream effects that can alter cellular function .

Pharmacokinetics

These properties can greatly impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it remains active in the body .

Result of Action

It’s known that the action of compounds of this nature can lead to various molecular and cellular effects, depending on the specific targets and pathways they affect .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing gloves and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Properties

IUPAC Name |

N,N-dimethyl-3-[3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazol-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c1-14-7-9-15(10-8-14)12-26-13-18(22-24-26)19-21-20(27-23-19)16-5-4-6-17(11-16)25(2)3/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKMNMXTICCLNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chlorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2877273.png)

![2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2877278.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile](/img/structure/B2877279.png)

![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)

![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)

![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)